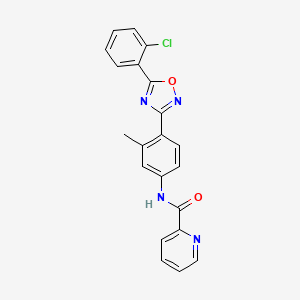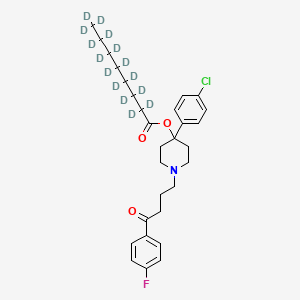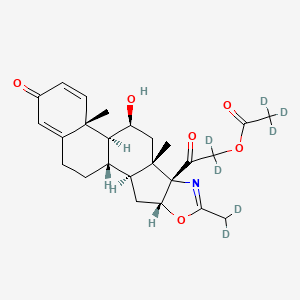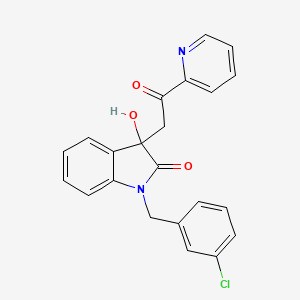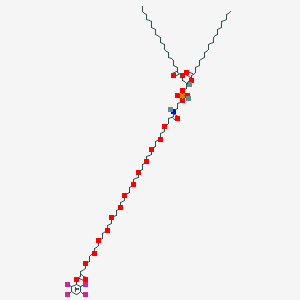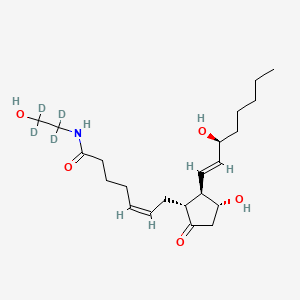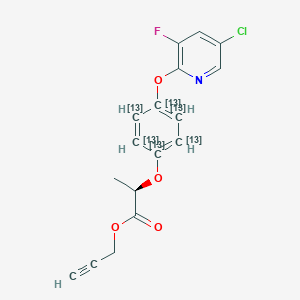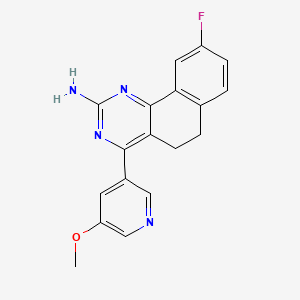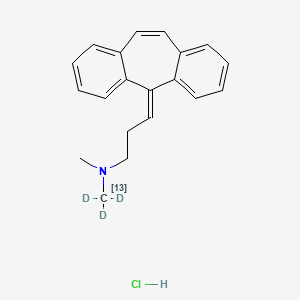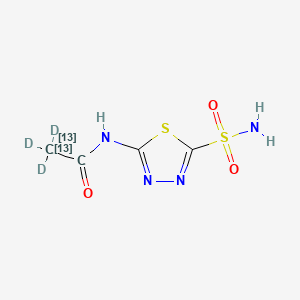![molecular formula C27H31N5O5S B12420488 2-[(7-Carbamimidoylnaphthalen-2-yl)methyl-[4-[1-(2,2,2-trideuterioethanimidoyl)piperidin-4-yl]oxyphenyl]sulfamoyl]acetic acid](/img/structure/B12420488.png)
2-[(7-Carbamimidoylnaphthalen-2-yl)methyl-[4-[1-(2,2,2-trideuterioethanimidoyl)piperidin-4-yl]oxyphenyl]sulfamoyl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(7-Carbamimidoylnaphthalen-2-yl)methyl-[4-[1-(2,2,2-trideuterioethanimidoyl)piperidin-4-yl]oxyphenyl]sulfamoyl]acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene ring, a piperidine ring, and a sulfamoyl group, making it a unique molecule with diverse chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(7-Carbamimidoylnaphthalen-2-yl)methyl-[4-[1-(2,2,2-trideuterioethanimidoyl)piperidin-4-yl]oxyphenyl]sulfamoyl]acetic acid involves multiple steps:
Formation of the Naphthalene Derivative: The naphthalene ring is functionalized with a carbamimidoyl group through a series of reactions involving nitration, reduction, and subsequent reaction with cyanamide.
Synthesis of the Piperidine Derivative: The piperidine ring is synthesized and functionalized with a trideuterioethanimidoyl group. This involves the deuteration of ethanimidoyl chloride followed by reaction with piperidine.
Coupling Reaction: The naphthalene derivative is coupled with the piperidine derivative using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Introduction of the Sulfamoyl Group: The coupled product is then reacted with a sulfamoyl chloride derivative to introduce the sulfamoyl group.
Final Acetylation: The final step involves the acetylation of the product to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring and the piperidine ring.
Reduction: Reduction reactions can occur at the carbamimidoyl group and the sulfamoyl group.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products
Oxidation Products: Oxidized derivatives of the naphthalene and piperidine rings.
Reduction Products: Reduced forms of the carbamimidoyl and sulfamoyl groups.
Substitution Products: Substituted derivatives at the aromatic rings.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound can be used to study the interactions of naphthalene and piperidine derivatives with biological macromolecules. It may serve as a probe to investigate enzyme activities and receptor binding.
Medicine
In medicine, the compound has potential applications as a drug candidate. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-[(7-Carbamimidoylnaphthalen-2-yl)methyl-[4-[1-(2,2,2-trideuterioethanimidoyl)piperidin-4-yl]oxyphenyl]sulfamoyl]acetic acid involves its interaction with specific molecular targets. The naphthalene ring may interact with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. The sulfamoyl group may participate in electrostatic interactions, enhancing the compound’s binding affinity.
相似化合物的比较
Similar Compounds
- 2-[(7-Carbamimidoylnaphthalen-2-yl)methyl-[4-[1-(2,2,2-trifluoroethanimidoyl)piperidin-4-yl]oxyphenyl]sulfamoyl]acetic acid
- 2-[(7-Carbamimidoylnaphthalen-2-yl)methyl-[4-[1-(2,2,2-trichloroethanimidoyl)piperidin-4-yl]oxyphenyl]sulfamoyl]acetic acid
Uniqueness
The uniqueness of 2-[(7-Carbamimidoylnaphthalen-2-yl)methyl-[4-[1-(2,2,2-trideuterioethanimidoyl)piperidin-4-yl]oxyphenyl]sulfamoyl]acetic acid lies in the presence of the trideuterioethanimidoyl group. This deuterated group can enhance the compound’s stability and alter its metabolic pathway, making it distinct from its non-deuterated analogs.
属性
分子式 |
C27H31N5O5S |
|---|---|
分子量 |
540.7 g/mol |
IUPAC 名称 |
2-[(7-carbamimidoylnaphthalen-2-yl)methyl-[4-[1-(2,2,2-trideuterioethanimidoyl)piperidin-4-yl]oxyphenyl]sulfamoyl]acetic acid |
InChI |
InChI=1S/C27H31N5O5S/c1-18(28)31-12-10-25(11-13-31)37-24-8-6-23(7-9-24)32(38(35,36)17-26(33)34)16-19-2-3-20-4-5-21(27(29)30)15-22(20)14-19/h2-9,14-15,25,28H,10-13,16-17H2,1H3,(H3,29,30)(H,33,34)/i1D3 |
InChI 键 |
NPBKHEMDWREFJJ-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])C(=N)N1CCC(CC1)OC2=CC=C(C=C2)N(CC3=CC4=C(C=C3)C=CC(=C4)C(=N)N)S(=O)(=O)CC(=O)O |
规范 SMILES |
CC(=N)N1CCC(CC1)OC2=CC=C(C=C2)N(CC3=CC4=C(C=C3)C=CC(=C4)C(=N)N)S(=O)(=O)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



